molecular formula C25H36N2O2 B14394126 N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea CAS No. 88451-40-5

N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea

Cat. No.: B14394126
CAS No.: 88451-40-5
M. Wt: 396.6 g/mol
InChI Key: APXZIZIMWWOYBE-UHFFFAOYSA-N
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Description

“N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]

In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and pentyloxyphenyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods can significantly impact the yield and quality of the final product. Common techniques include distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce simpler amine compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-(2,4-dimethylphenyl)urea
  • N-Butyl-N’-(4-pentyloxyphenyl)urea
  • N-(2,4-Dimethylphenyl)-N’-(4-pentyloxyphenyl)urea

Uniqueness

The uniqueness of “N-Butyl-N’-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea” lies in its specific combination of functional groups, which may confer unique chemical and physical properties. These properties could make it particularly useful in certain applications, such as in the development of new materials or pharmaceuticals.

Properties

CAS No.

88451-40-5

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-butyl-3-(2,4-dimethylphenyl)-1-[(4-pentoxyphenyl)methyl]urea

InChI

InChI=1S/C25H36N2O2/c1-5-7-9-17-29-23-13-11-22(12-14-23)19-27(16-8-6-2)25(28)26-24-15-10-20(3)18-21(24)4/h10-15,18H,5-9,16-17,19H2,1-4H3,(H,26,28)

InChI Key

APXZIZIMWWOYBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN(CCCC)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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